1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid 1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20145851
InChI: InChI=1S/C17H19N3O4/c1-24-14-5-3-2-4-13(14)20-11-8-18-15(16(20)21)19-9-6-12(7-10-19)17(22)23/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C17H19N3O4
Molecular Weight: 329.35 g/mol

1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC20145851

Molecular Formula: C17H19N3O4

Molecular Weight: 329.35 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid -

Specification

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
IUPAC Name 1-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C17H19N3O4/c1-24-14-5-3-2-4-13(14)20-11-8-18-15(16(20)21)19-9-6-12(7-10-19)17(22)23/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,22,23)
Standard InChI Key UCUMSZMUVPASQE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2C=CN=C(C2=O)N3CCC(CC3)C(=O)O

Introduction

1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, a dihydropyrazine moiety, and a methoxyphenyl group. Its molecular formula is C_{18}H_{22}N_{2}O_{3}, indicating a structure rich in functional groups that could contribute to diverse biological activities. This compound is of interest in medicinal chemistry due to its potential applications and the need for further research to elucidate its mechanisms of action and therapeutic potential.

Structural Features and Synthesis

The compound's structure includes a piperidine ring connected to a dihydropyrazine ring, which is further substituted with a methoxyphenyl group and a carboxylic acid functional group. The synthesis of such compounds typically involves multiple steps, including the formation of the dihydropyrazine core and the introduction of the methoxyphenyl and piperidine moieties. Common synthetic routes may involve reactions with hydrazines and subsequent modifications to introduce the necessary functional groups.

Comparison with Similar Compounds

Similar compounds often feature variations in their heterocyclic rings or substituents, which can significantly alter their biological activities. For example, compounds with pyrazolo-pyridine structures have shown anticancer activity, while tetrahydroisoquinolines exhibit neuroactive properties. These comparisons highlight the diversity within this class of compounds and the need for targeted research to explore their therapeutic potentials.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-Oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-pyrazolo[3,4-c]pyridinePyrazolo-pyridine structureAnticancer activityUnique pyrazolo-pyridine framework
1-Oxo-2-propyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinoline coreNeuroactive propertiesIsoquinoline structure provides distinct pharmacological profiles
1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acidDihydropyrazine and piperidine rings with methoxyphenyl groupPotential diverse biological activitiesComplex structure with potential for therapeutic applications

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